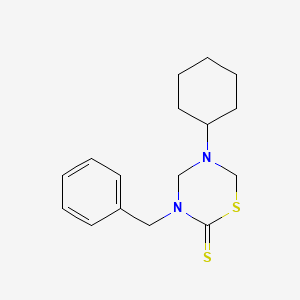

3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2S2/c19-16-17(11-14-7-3-1-4-8-14)12-18(13-20-16)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAGJAZCYNFGCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CN(C(=S)SC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178083 | |

| Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23515-03-9 | |

| Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023515039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione typically involves a one-pot domino reaction. This reaction is carried out between a pre-formed dithiocarbamate, formaldehyde, and an amino acid component . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure a high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding thiadiazolidine derivative.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiadiazolidine derivatives, and various substituted thiadiazines .

Scientific Research Applications

3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antifungal, and antiprotozoal activities, making it a potential candidate for drug development.

Medicine: It has been studied for its potential use in treating diseases such as tuberculosis and arteriosclerosis.

Mechanism of Action

The mechanism of action of 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. In the case of its antiprotozoal activity, it disrupts the protozoan’s cellular processes, leading to cell death .

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,3,5-thiadiazinane-2-thione nucleus allows for substitution at positions 3 and 5, enabling modulation of physicochemical and biological properties. Key analogs include:

Key Observations :

Crystallographic and Conformational Analysis

- Butyl analog : The thiadiazinane ring adopts an envelope conformation , stabilized by intramolecular C–H···S hydrogen bonds and C–H···π interactions between the butyl chain and benzyl ring .

- Cyclohexyl analog: No crystallographic data are reported, but the cyclohexyl group’s rigidity and size may alter ring puckering or intermolecular packing compared to flexible alkyl chains.

Physicochemical Properties

Biological Activity

3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound belonging to the thiadiazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biochemical properties, molecular mechanisms, and research findings related to the biological activity of this compound.

The compound exhibits significant biochemical interactions, primarily through enzyme inhibition. It has been shown to interact with various enzymes such as proteases and kinases by binding to their active sites, thereby inhibiting their activity. This interaction is crucial for its potential therapeutic applications in treating various diseases.

Key Biochemical Interactions

- Enzyme Inhibition : Inhibits proteases and kinases.

- Cellular Effects : Influences cell signaling pathways and gene expression.

- Molecular Mechanism : Binds to active sites of enzymes leading to their inhibition or activation.

Antimicrobial Activity

Research indicates that 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione exhibits potent antimicrobial effects against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development in pharmaceutical applications.

Anticancer Activity

A study evaluated the anticancer potential of this compound against human cervical cancer (HeLa) cells. The results demonstrated moderate to good anticancer activity, suggesting its potential as a scaffold for developing new anticancer agents.

| Compound | Activity Type | Cell Line | Efficacy |

|---|---|---|---|

| 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione | Anticancer | HeLa | Moderate to Good |

Anti-inflammatory Activity

While previous studies have focused on its antimicrobial and anticancer properties, recent investigations have begun assessing its anti-inflammatory potential. This area remains underexplored but shows promise based on preliminary findings.

The molecular mechanism by which 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione exerts its biological effects involves:

- Binding to specific enzyme active sites.

- Modulating cellular signaling pathways.

- Altering gene expression profiles in targeted cells.

Synthesis and Characterization

Research has shown that the synthesis of this compound can be achieved through a one-pot domino reaction involving dithiocarbamate and formaldehyde. Characterization techniques such as NMR spectroscopy have confirmed the structural integrity and purity of the synthesized compound.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique substitution pattern of 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione, which enhances its lipophilicity and cellular uptake. This characteristic is crucial for its efficacy in biological systems.

| Similar Compounds | Unique Features |

|---|---|

| 3,5-dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione | Less lipophilic |

| 3-cyclopentyl-5-substituted tetrahydro-2H-1,3,5-thiadiazine-2-thione | Different substitution pattern |

Q & A

Q. What are the established synthetic methodologies for 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione (THTT)?

The compound is synthesized via a two-step cyclocondensation process:

- Step 1 : Formation of a dithiocarbamate intermediate by reacting benzylamine with carbon disulfide (CS₂) in aqueous KOH.

- Step 2 : Cyclization with formaldehyde and cyclohexylamine under basic conditions to form the THTT core . Recent advancements include liquid-phase organic synthesis (LPOS) using PEG-5000 as a soluble polymer support. This method enables one-pot cyclization of PEG-bound amino acids or tripeptides with CS₂ and formaldehyde, achieving yields of 76–85% and high purity (94–96% by HPLC-MS) .

Q. How is the structural integrity of THTT derivatives validated experimentally?

- X-ray crystallography : Used to confirm the envelope conformation of the THTT ring and dihedral angles (e.g., 81.22° between the benzene and thiadiazinane planes) .

- NMR spectroscopy : Key signals include thiocarbonyl carbons at δ ~197 ppm (¹³C), methylene protons (H-4 and H-6) at δ ~4.5 ppm (¹H), and thiocarbonyl S atoms in IR at 1728 cm⁻¹ .

- HPLC-MS : Essential for purity assessment, with retention times and molecular ion peaks (e.g., [M+H⁺]) confirming mass .

Q. What pharmacological activities are associated with THTT derivatives?

THTT derivatives exhibit antiparasitic activity against Trypanosoma cruzi, Trichomonas vaginalis, and Leishmania amazonensis via hydrolysis-driven release of isothiocyanates, which inhibit cysteine proteases . They also show antimicrobial effects (MIC values: 1–19 µg/mL against bacterial/fungal strains) and cytotoxicity against HeLa/HT-29 cells, though non-specific toxicity requires optimization .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing stereochemical complexity in THTT derivatives?

- Optimize cyclization conditions : Use PEG-supported LPOS to reduce side reactions. PEG’s solubility in DMF and compatibility with excess reagents enhance intramolecular cyclization .

- Stereochemical resolution : Employ chiral HPLC or enzymatic resolution for peptides attached at N-5. For example, tripeptide sequences (e.g., 9a/b) showed unresolved stereocenters in ¹H NMR but were purified to >94% via reverse-phase HPLC .

Q. What computational tools are recommended for analyzing THTT conformational dynamics and reactivity?

- DFT studies : Used to propose cyclization pathways in aqueous media and predict bioactivity via QSAR models .

- Crystallographic software : SHELX (for refinement) and ORTEP-3/WinGX (for visualizing intramolecular H-bonding and ring puckering) .

Q. How should contradictory bioactivity data (e.g., antiparasitic vs. cytotoxic effects) be interpreted?

- Dose-response profiling : Use lower concentrations (≤10 µM) to mitigate non-specific toxicity while retaining antiparasitic efficacy .

- Target-specific assays : Evaluate isothiocyanate release kinetics (via UV-Vis) and cysteine protease inhibition (e.g., fluorogenic substrates for cruzain) to decouple mechanisms .

Q. What strategies address solubility limitations in THTT derivatives during in vitro testing?

- PEGylation : Attach PEG chains at N-3 or N-5 to enhance aqueous solubility without altering core activity .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) on the cyclohexyl or benzyl moieties .

Methodological Resources

- Synthetic Protocols : Ertan et al. (1991) for classical synthesis ; LPOS protocols in DMF/PEG-5000 .

- Analytical Tools : SHELXL for crystallography ; Waters Alliance HPLC-MS with Symmetry C18 columns .

- Bioactivity Assays : MIC testing per CLSI guidelines ; Leishmania amastigote assays in macrophages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.